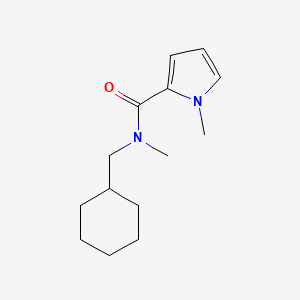![molecular formula C11H14BrNO2 B7511782 N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511782.png)
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide (BFC) is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. It belongs to the class of cyclobutane carboxamide derivatives and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in the progression of various diseases. In cancer research, N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs) and induce cell cycle arrest and apoptosis. In Alzheimer's and Parkinson's disease research, N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide has been shown to inhibit the activity of acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide has been shown to induce DNA damage and inhibit the growth of cancer cells. In Alzheimer's and Parkinson's disease research, N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide has been shown to improve cognitive function and have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide in lab experiments is its potential therapeutic applications in various fields of research. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide. In cancer research, further studies are needed to determine the specific mechanisms of action and potential therapeutic applications. In Alzheimer's and Parkinson's disease research, further studies are needed to determine the long-term effects and potential clinical applications. Additionally, further research is needed to optimize the synthesis and purification methods of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide to improve its solubility and overall effectiveness in lab experiments.
Synthesemethoden
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide involves the reaction of 5-bromofurfural with cyclobutanecarboxylic acid and subsequent treatment with methylamine. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide has been studied for its potential therapeutic applications in various fields of research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-13(11(14)8-3-2-4-8)7-9-5-6-10(12)15-9/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXGOBGHMITTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)Br)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane](/img/structure/B7511742.png)
![4-[1-Pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carbonyl]piperazin-2-one](/img/structure/B7511749.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone](/img/structure/B7511752.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511755.png)
![3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511762.png)


![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7511789.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511799.png)
